
Metaproterenol
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Orciprenalin kann durch verschiedene chemische Wege synthetisiert werden. Ein übliches Verfahren beinhaltet die Reaktion von 3,5-Dihydroxybenzaldehyd mit Isopropylamin unter Bildung des entsprechenden Schiff-Basen, das anschließend mit einem Reduktionsmittel wie Natriumborhydrid zum Amin reduziert wird. Das resultierende Amin wird dann einer Sulfonierung unterzogen, um Orciprenalin-Sulfat zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von Orciprenalin erfolgt typischerweise in großem Maßstab unter Verwendung ähnlicher chemischer Wege wie oben beschrieben. Der Prozess ist auf Ausbeute und Reinheit optimiert und umfasst häufig mehrere Reinigungsschritte wie Umkristallisation und Chromatographie, um sicherzustellen, dass das Endprodukt den pharmazeutischen Standards entspricht .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Orciprenalin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Orciprenalin kann zu Chinonen oxidiert werden, die Verbindungen mit einem sechsgliedrigen Ring sind, der zwei Ketongruppen enthält.
Reduktion: Die Reduktion von Orciprenalin beinhaltet typischerweise die Umwandlung des Schiff-Basen-Zwischenprodukts in das Amin.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Natriumborhydrid ist ein übliches Reduktionsmittel, das bei der Synthese von Orciprenalin verwendet wird.
Substitution: Elektrophiler aromatischer Substitutionsreaktionen können mit Reagenzien wie Halogenen und Nitriermitteln durchgeführt werden.
Hauptprodukte:
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Die primäre Aminform von Orciprenalin.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
Orciprenalin hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Modellverbindung in Studien zu Beta-Adrenozeptoragonisten und deren Interaktion mit Rezeptoren verwendet.
Biologie: Untersucht hinsichtlich seiner Auswirkungen auf die Entspannung der glatten Muskulatur und seiner Rolle in zellulären Signalwegen.
Medizin: Ausgiebig untersucht hinsichtlich seiner therapeutischen Wirkung bei der Behandlung von Asthma, Bronchospasmus und COPD. Es wird auch in der Forschung zu Arzneimittelverabreichungssystemen und Pharmakokinetik eingesetzt.
Industrie: Eingesetzt bei der Entwicklung von Inhalationsgeräten und Formulierungen für Atemwegstherapien
5. Wirkmechanismus
Orciprenalin übt seine Wirkung aus, indem es die Beta-2-Adrenozeptoren stimuliert, die in der Lunge, im Uterus und in den Gefäßen, die die Skelettmuskulatur versorgen, exprimiert werden. Diese Stimulation führt zur Aktivierung der intrazellulären Adenylatcyclase, die die Umwandlung von Adenosintriphosphat (ATP) in cyclisches Adenosinmonophosphat (cAMP) katalysiert. Erhöhte cAMP-Spiegel führen zur Entspannung der glatten Bronchialmuskulatur und zur Hemmung der Freisetzung entzündungsfördernder Mediatoren aus Mastzellen .
Ähnliche Verbindungen:
Isoproterenol: Ein nicht-selektiver Beta-Adrenozeptoragonist mit ähnlichen bronchodilatatorischen Wirkungen, jedoch geringerer Selektivität für Beta-2-Rezeptoren.
Albuterol (Salbutamol): Ein selektiver Beta-2-Adrenozeptoragonist mit einer längeren Wirkdauer und weniger kardiovaskulären Nebenwirkungen.
Einzigartigkeit von Orciprenalin: Orciprenalin ist einzigartig in seiner moderaten Selektivität für Beta-2-Adrenozeptoren, wodurch eine effektive Bronchodilatation mit minimalen Auswirkungen auf Alpha-Adrenozeptoren erzielt wird. Diese Selektivität macht es zu einem wertvollen Therapeutikum für Atemwegserkrankungen mit einem günstigen Sicherheitsprofil .
Wirkmechanismus
Orciprenaline exerts its effects by stimulating the beta-2 adrenergic receptors expressed in the lungs, uterus, and vasculature supplying skeletal muscles. This stimulation leads to the activation of intracellular adenyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Increased levels of cAMP result in the relaxation of bronchial smooth muscles and inhibition of the release of inflammatory mediators from mast cells .
Vergleich Mit ähnlichen Verbindungen
Isoproterenol: A non-selective beta-adrenergic agonist with similar bronchodilator effects but less selectivity for beta-2 receptors.
Albuterol (Salbutamol): A selective beta-2 adrenergic agonist with a longer duration of action and fewer cardiovascular side effects.
Terbutaline: Another selective beta-2 adrenergic agonist with similar therapeutic uses but different pharmacokinetic properties.
Uniqueness of Orciprenaline: Orciprenaline is unique in its moderate selectivity for beta-2 adrenergic receptors, providing effective bronchodilation with minimal effects on alpha-adrenergic receptors. This selectivity makes it a valuable therapeutic agent for respiratory conditions with a favorable safety profile .
Eigenschaften
IUPAC Name |
5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8/h3-5,7,11-15H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOINURANNBYCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=CC(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048529 | |
| Record name | Metaproterenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Orciprenaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014954 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.7mg/L, 6.92e+00 g/L | |
| Record name | Orciprenaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00816 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Orciprenaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014954 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Orciprenaline stimulates the β2-adrenergic receptor expressed in the lungs, uterus, and vasculature supplying skeletal muscles by acting as a moderately selective agonist. It exerts minimal or no effect on alpha-adrenergic receptors. Intracellularly, the actions of orciprenaline are mediated by cAMP, the production of which is augmented by beta stimulation. The drug is believed to work by activating adenylate cyclase, the enzyme responsible for producing the cellular mediator cAMP. | |
| Record name | Orciprenaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00816 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
586-06-1 | |
| Record name | Metaproterenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=586-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orciprenaline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orciprenaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00816 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | metaproterenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Metaproterenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Orciprenaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METAPROTERENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53QOG569E0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Orciprenaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014954 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
100 °C | |
| Record name | Orciprenaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00816 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Orciprenaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014954 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


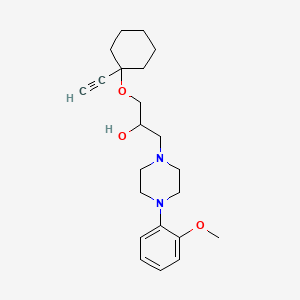
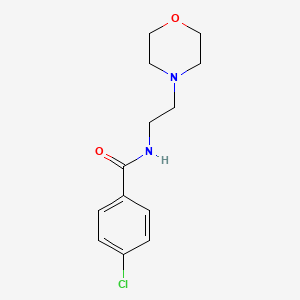
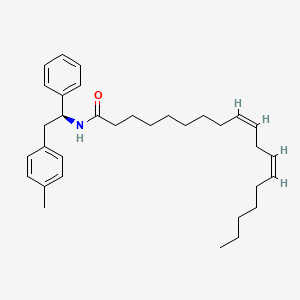

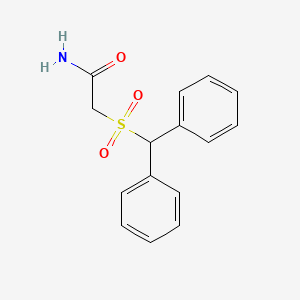
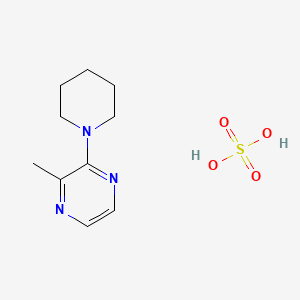

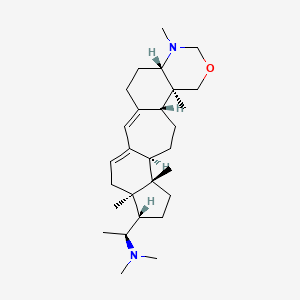
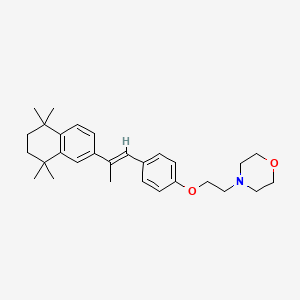
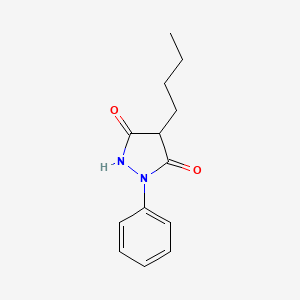
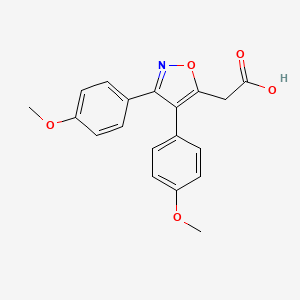
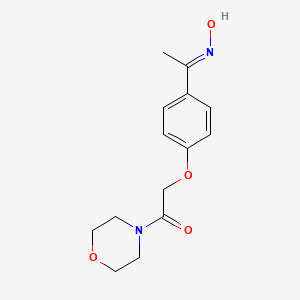
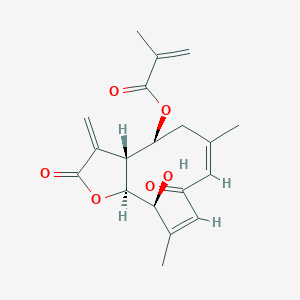
![[(6Z,10E)-11-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,9,11a-tetrahydro-3aH-cyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B1677397.png)
